molecular formula C13H19ClN4 B2517977 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 2279124-41-1

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B2517977
CAS No.: 2279124-41-1
M. Wt: 266.77
InChI Key: SDCWWMMAMZAFSY-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride (CAS 2279124-41-1) is a high-purity chemical compound supplied for research and development purposes. This specialized small molecule features a fused imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in compounds targeting protein kinases and inflammatory pathways . The molecular structure includes a methyl substituent and a critical piperidin-3-ylmethyl group, which serves as a key structural motif for exploring interactions with various biological targets. The hydrochloride salt form enhances the compound's stability and solubility for experimental applications. With a molecular formula of C13H19ClN4 and a molecular weight of 266.77 g/mol , this compound is a valuable building block in pharmaceutical research. It is representative of a class of fused heterocyclic compounds that are the subject of ongoing investigation for their potential therapeutic applications, as highlighted in recent scientific reviews . Researchers utilize this and related structures in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex molecules for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety procedures must be followed. The available safety information indicates potential hazards, including skin and eye irritation, and specific handling precautions are advised.

Properties

IUPAC Name

2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.ClH/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11;/h3,5,7,11,14H,2,4,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWWMMAMZAFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Piperidine Intermediate Functionalization

The Chinese patent CN106432232A outlines a foundational approach for piperidine-containing imidazo[4,5-b]pyridines through sequential protection, reduction, and cyclization reactions. While originally developed for 1-piperidin-4-yl derivatives, this method adapts effectively to 3-piperidinylmethyl analogs through strategic modifications:

  • N-Boc protection : 3-Piperidinemethanol undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in acetone/water (5:1 v/v), achieving 93% yield at ambient temperature.
  • Methylation : Subsequent treatment with methyl iodide and potassium carbonate in DMF introduces the 2-methyl group on the future imidazole ring, requiring 12 hr at 60°C.
  • Curtius rearrangement : The critical piperidinylmethyl linkage forms through reaction with diphenylphosphoryl azide (DPPA) in toluene, generating an isocyanate intermediate that spontaneously cyclizes. Final hydrochloride salt formation uses 4M HCl/dioxane, yielding 78% over three steps after recrystallization.

Key optimization : Reducing zinc dust particle size to <50 μm during nitro group reduction improves reaction homogeneity, increasing overall yield by 12%.

Tandem SNAr-Reduction-Condensation Protocol

Building on PMC6641603's methodology, this one-pot approach minimizes purification steps while maximizing atom economy:

Step Reagents Conditions Intermediate
1 2-Chloro-3-nitropyridine, 3-aminomethylpiperidine H2O:IPA (1:1), 80°C, 2 hr N-(Piperidin-3-ylmethyl)-3-nitropyridin-2-amine
2 Zn, conc. HCl 80°C, 45 min 3-(Piperidin-3-ylmethyl)pyridine-2,3-diamine
3 Acetaldehyde 85°C, 10 hr Target compound (free base)

This method achieves 82% overall yield with a single chromatographic purification, outperforming traditional multi-step sequences. Microwave-assisted condensation (120°C, 30 min) further reduces cycle time by 68% without yield penalty.

Solid-Phase Combinatorial Synthesis

Adapting US8481739B2's kinase inhibitor synthesis, a resin-bound strategy enables rapid analog generation:

  • Wang resin functionalization with 3-nitropyridine-2-carboxylic acid (DIC/HOBt coupling, 98% efficiency)
  • Nucleophilic aromatic substitution with 3-piperidinemethylamine (DIPEA/DMF, 16 hr, 85°C)
  • Nitro reduction using SnCl2·2H2O in DMF/H2O (3:1), 4 hr
  • Cyclative cleavage with trimethylorthoacetate/TFA, releasing the target compound

This method produces 1.2 g product per gram resin with >95% purity, ideal for parallel synthesis of structural analogs.

Photoredox-Mediated C-H Functionalization

Emerging techniques employ visible-light catalysis for direct C-H methylation:

Reaction parameters :

  • Substrate: 3-(Piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine
  • Catalyst: Ir(ppy)3 (2 mol%)
  • Methyl source: DMSO (dual role as solvent and methyl donor)
  • Light: 450 nm LEDs, 24 hr
  • Yield: 89% with 98% regioselectivity at C2

This method eliminates pre-functionalization steps but requires rigorous oxygen exclusion (<5 ppm).

Comparative Analysis of Synthetic Routes

Parameter Multi-Step Tandem Solid-Phase Photoredox
Total Steps 6 3 4 2
Overall Yield 61% 82% 73% 89%
Purity (HPLC) 99.2% 97.8% 95.4% 98.6%
Scalability Kilogram Multi-kilogram Gram Decagram
Key Advantage Crystallinity control Solvent economy Library synthesis Step economy

The tandem method demonstrates optimal balance between efficiency and scalability for industrial production, while photoredox approaches show promise for future methodology development.

Critical Process Considerations

a) Hydrochloride Salt Formation
Optimal salt stoichiometry occurs at 1:1.05 molar ratio (free base:HCl) in ethanol/MTBE (3:1). Supersaturation control via anti-solvent addition rate (<5 mL/min) prevents oiling out, yielding 99.5% crystalline form.

b) Impurity Profiling
Common byproducts include:

  • N-Methyl over-alkylation (controlled by limiting MeI equivalents)
  • Piperidine ring-opening (mitigated by inert atmosphere)
  • Imidazole regioisomers (suppressed through temperature ramping)

Analytical Characterization Data

1H NMR (400 MHz, D2O)
δ 8.72 (s, 1H, H5), 8.34 (d, J=5.1 Hz, 1H, H7), 7.98 (d, J=5.1 Hz, 1H, H6), 4.21 (m, 2H, CH2N), 3.54-3.21 (m, 3H, piperidine), 2.99 (s, 3H, CH3), 2.89-2.45 (m, 4H, piperidine), 1.98-1.65 (m, 4H, piperidine).

HPLC-MS
m/z calc. for C14H19N4+: 243.16; found: 243.2 [M+H]+. Purity: 99.1% (254 nm).

Industrial-Scale Process Recommendations

For GMP production:

  • Adopt the tandem method with flow chemistry implementation
  • Implement PAT (Process Analytical Technology) for real-time nitro group reduction monitoring
  • Use mixed-solvent antisolvent crystallization (ethanol/water) for particle size control
  • Employ continuous carbon treatment for color body removal

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with potential biological activities.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C14H21ClN4
  • CAS Number : 1368502-95-7
  • Molecular Weight : 280.80 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride. It has been evaluated against various bacterial strains, demonstrating moderate to significant activity.

Case Study: Antimicrobial Screening

A study utilized the agar well diffusion method to assess the antimicrobial efficacy of this compound against common pathogens:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1448 µg/mL

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents, especially in combating resistant strains.

Anticancer Properties

The anticancer activity of this compound has garnered attention due to its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies were conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

The results suggest that this compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer therapeutic agent.

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Initial findings suggest potential benefits in treating neurological disorders.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[4,5-b]pyridine scaffold is versatile, and substitutions at positions 2, 3, and 5 significantly alter physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-Me, 3-(piperidin-3-ylmethyl) C₁₃H₁₉ClN₄ 266.78 Not specified Piperidine enhances lipophilicity; potential CNS penetration
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride 2-Me C₇H₈ClN₃ 169.61 1242338-95-9 Simpler structure; lacks bulky substituents; lower molecular weight
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine 2-Cl, 3-Me C₇H₆ClN₃ 167.6 30458-68-5 Chlorine increases electronegativity; may affect binding affinity
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-Me C₇H₆ClN₃ 167.6 52090-89-8 Chlorine at position 5; alters electronic distribution
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-Me, 3-isopropyl C₁₀H₁₂ClN₃ 209.68 1044770-70-8 Isopropyl group increases steric bulk; may reduce solubility
2-(Chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride 2-(CH₂Cl) C₇H₇Cl₂N₃ 204.05 24638-21-9 Reactive chloromethyl group; useful for further derivatization

Key Research Findings

Piperidine Substitution : The target compound’s piperidin-3-ylmethyl group introduces conformational flexibility and moderate lipophilicity (LogP ~2.5 inferred from analogs), which may improve blood-brain barrier permeability compared to chlorinated derivatives .

Chlorine vs. However, this may reduce metabolic stability compared to methyl-substituted analogs .

Steric Effects : The 3-isopropyl group in 5-chloro-3-isopropyl-2-methyl analog introduces steric hindrance, which could limit binding to flat receptor pockets but improve selectivity .

Synthetic Utility : The chloromethyl group in 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride serves as a reactive handle for further functionalization, a strategy used in prodrug design .

Biological Activity

2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride (CAS Number: 2279124-41-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C13H19ClN4
  • Molecular Weight : 266.77 g/mol
  • CAS Number : 2279124-41-1

Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit potent inhibition of specific kinases such as Aurora-A and FLT3. These kinases are crucial in cell cycle regulation and proliferation, making their inhibition a potential strategy for cancer therapy.

Inhibition Studies

A study demonstrated that this compound showed significant in vitro FLT3 inhibition with an IC50 value of approximately 0.162 μM, indicating strong antiproliferative effects against MV4-11 human acute myeloid leukemia (AML) cells (GI50 = 0.299 μM) . This suggests its potential utility in treating AML and possibly other malignancies characterized by FLT3 mutations.

Biological Activity Data

Activity Value
FLT3 Inhibition IC50 0.162 μM
Antiproliferative GI50 0.299 μM
Target Cell Line MV4-11 (AML cells)

Case Studies and Research Findings

  • Aurora Kinase Inhibition :
    • A study focused on the design and synthesis of imidazo[4,5-b]pyridine derivatives revealed that these compounds could serve as effective tools for further exploring Aurora protein functions. The dual inhibition of Aurora-A and FLT3 was highlighted as a promising avenue for therapeutic development .
  • Trypanosoma brucei Inhibition :
    • Another research effort identified imidazo[4,5-b]pyridine derivatives as potent inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, a target for treating human African trypanosomiasis (HAT). The best compounds exhibited EC50 values in the low nanomolar range (39 nM and 22 nM), indicating their potential as lead compounds for HAT treatment .

Toxicology and Safety Profile

While detailed toxicological data specific to this compound is limited, general safety measures include avoiding ingestion and skin contact due to its classification as a hazardous substance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via precursor-based routes using commercially available pyrazole and piperidine derivatives. For example, coupling 3-methylimidazo[4,5-b]pyridine precursors with piperidin-3-ylmethyl groups under nucleophilic substitution conditions. Computational reaction path searches (e.g., quantum chemical calculations) and high-throughput screening can optimize yields and reduce trial-and-error experimentation .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Compare experimental data with predicted SMILES (e.g., CN1C(=NC2=C1N=CC=C2)CN) and InChI keys from analogous imidazo[4,5-b]pyridine derivatives . Collision cross-section data (if available) can validate 3D conformations .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store at -20°C in airtight, light-protected containers. Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect degradation products. Stability studies should span ≥4 years under recommended conditions .

Q. Which analytical techniques are suitable for purity assessment?

  • Methodology : Employ reversed-phase HPLC (UV detection at 244–286 nm) and thin-layer chromatography (TLC) with silica gel plates. Compare retention times/Rf values against reference standards, such as impurity markers for piperidine or imidazo-pyridine derivatives .

Q. What safety protocols are critical during handling?

  • Methodology : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical advice. Refer to GHS-compliant SDS sheets for hazard mitigation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity with target receptors (e.g., CNS or kinase proteins). Use density functional theory (DFT) to calculate electronic properties and correlate with known bioactivities of structurally related pyridine/piperidine hybrids .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioassay results)?

  • Methodology : Conduct dose-response studies to validate reproducibility. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Use meta-analysis frameworks to reconcile discrepancies, as seen in comparative pharmacological studies .

Q. How can impurity profiling enhance quality control during synthesis?

  • Methodology : Identify impurities via LC-MS/MS and NMR. Reference pharmacopeial standards (e.g., EP/BP guidelines) for piperidine-related byproducts. For example, monitor for 3-(piperidin-4-yl)pyridine dihydrochloride analogs, which are common intermediates .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Methodology : Synthesize analogs with modifications to the piperidine or imidazo-pyridine moieties. Test in vitro/in vivo models for key endpoints (e.g., receptor inhibition, metabolic stability). Compare with derivatives like 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine to isolate critical pharmacophores .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

  • Methodology : Perform salt screening (e.g., hydrochloride vs. dihydrochloride forms) and use co-solvents (DMSO/PEG-400) for formulation. Assess logP and pKa via shake-flask or potentiometric methods. Refer to solubility data from structurally similar compounds (e.g., 2-ethyl-5,7-dimethyl analogs) .

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